Cas no 83891-03-6 (Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-)

Benzenepropanamine, γ-[4-(trifluoromethyl)phenoxy]-, is a specialized organic compound featuring a trifluoromethylphenoxy substituent attached to a benzenepropanamine backbone. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group. The compound is of interest in medicinal chemistry and pharmaceutical research, where its structural motifs may contribute to improved binding affinity and selectivity in target interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The presence of the phenoxy linkage and trifluoromethyl group also suggests potential applications in agrochemicals and materials science.
Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- structure
83891-03-6 structure
Product Name:Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-
CAS No:83891-03-6
MF:C16H16F3NO
MW:295.299554824829
MDL:MFCD01321043
CID:721285
Update Time:2025-10-09

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-
    • Norfluoxetine
    • NORFLUOXETINE HYDROCHLORIDE
    • N-desmethylfluoxetine
    • NORFLUOXETINE HCL
    • 3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine
    • Benzenepropanamine, γ-[4-(trifluoromethyl)phenoxy]-, (±)- (ZCI)
    • γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine (ACI)
    • 1-(3-Amino-1-phenylpropoxy)-4-(trifluoromethyl)benzene
    • Desmethylfluoxetine
    • MDL: MFCD01321043
    • Inchi: 1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
    • InChI Key: WIQRCHMSJFFONW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(OC(CCN)C2C=CC=CC=2)=CC=1)(F)F

Computed Properties

  • Exact Mass: 331.09500
  • Monoisotopic Mass: 331.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.204
  • Melting Point: 105-108°C
  • Boiling Point: 381.1 °C at 760 mmHg
  • Flash Point: 184.3 °C
  • Refractive Index: 1.525
  • Solubility: H2O: >4 mg/mL
  • PSA: 35.25000
  • LogP: 5.67660

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Security Information

  • WGK Germany:3
  • Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors
Manganaro, Roberto; et al, Antiviral Research, 2020, 178,

Production Method 2

Reaction Conditions
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Diethyl ether ;  20 min, 0 °C
2.2 Solvents: Diethyl ether ;  3 h, rt
2.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors
Manganaro, Roberto; et al, Antiviral Research, 2020, 178,

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Diethyl ether ;  20 min, 0 °C
1.2 Solvents: Diethyl ether ;  3 h, rt
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors
Manganaro, Roberto; et al, Antiviral Research, 2020, 178,

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Raw materials

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Preparation Products

Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]- Suppliers

Amadis Chemical Company Limited
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(CAS:83891-03-6)Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-
Order Number:A840679
Stock Status:in Stock
Quantity:10mg/50mg/100mg/250mg/500mg/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):217.0/327.0/546.0/765.0/6573.0/2444.0/1751.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:83891-03-6)Benzenepropanamine, g-[4-(trifluoromethyl)phenoxy]-
A840679
Purity:99%/99%/99%/99%/99%/99%/99%
Quantity:10mg/50mg/100mg/250mg/500mg/5g/1g
Price ($):217.0/327.0/546.0/765.0/6573.0/2444.0/1751.0
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